![molecular formula C7H8BBrO2 B1284256 3-Bromo-5-methylphenylboronic acid CAS No. 849062-36-8](/img/structure/B1284256.png)
3-Bromo-5-methylphenylboronic acid
Overview
Description
3-Bromo-5-methylphenylboronic acid is a boronic acid derivative with the molecular formula C7H8BBrO2 . It has a molecular weight of 214.85 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-methylphenylboronic acid consists of a phenyl ring substituted with a bromo group, a methyl group, and a boronic acid group . The exact 3D structure can be found in chemical databases .Chemical Reactions Analysis
Boronic acids, including 3-Bromo-5-methylphenylboronic acid, are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
3-Bromo-5-methylphenylboronic acid is a solid at room temperature . It has a density of 1.6±0.1 g/cm3, a boiling point of 351.8±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Medicinal Chemistry
This compound is utilized as a crucial reagent in the synthesis of potential drugs. It participates in boronate ester formation, which is a key step in developing new pharmaceuticals .
Suzuki–Miyaura Coupling
In organic synthesis, 3-Bromo-5-methylphenylboronic acid is used in Suzuki–Miyaura coupling reactions. This method is widely applied for carbon–carbon bond-forming and is known for its mild and functional group tolerant reaction conditions .
Catalytic Protodeboronation
It may also be involved in catalytic protodeboronation processes, which are important for modifying molecular structures in synthetic chemistry .
Safety and Hazards
3-Bromo-5-methylphenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes . In case of contact, rinse with plenty of water and seek medical attention if necessary .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-5-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is significant in the field of organic chemistry, particularly in the synthesis of complex organic compounds .
Action Environment
The action of 3-Bromo-5-methylphenylboronic acid is influenced by environmental factors such as the presence of other reagents and the reaction conditions . For instance, the use of organotrifluoroborate salts has been shown to suppress side-products, contributing to the success of the SM coupling reaction .
properties
IUPAC Name |
(3-bromo-5-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEPYOBFWSGWLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584488 | |
Record name | (3-Bromo-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methylphenylboronic acid | |
CAS RN |
849062-36-8 | |
Record name | B-(3-Bromo-5-methylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849062-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromo-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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